molecular formula C15H16N4OS2 B2772103 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(thiazol-2-yl)acetamide CAS No. 1351589-43-9

2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(thiazol-2-yl)acetamide

Cat. No.: B2772103
CAS No.: 1351589-43-9
M. Wt: 332.44
InChI Key: RZOOGQVBIWIWFW-UHFFFAOYSA-N
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Description

2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(thiazol-2-yl)acetamide is a complex organic compound that features a benzo[d]thiazole moiety

Scientific Research Applications

2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(thiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of dyes, pigments, and other materials with specific electronic or optical properties.

Safety and Hazards

The safety and hazards associated with this compound are not known. As with all chemicals, it should be handled with care to avoid exposure and contamination .

Future Directions

Future research could focus on elucidating the biological activity of this compound, determining its mechanism of action, and optimizing its synthesis. Additionally, its physical and chemical properties could be further investigated to understand its behavior in different environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[d]thiazole core, followed by functionalization to introduce the dimethyl and methylamino groups. The final step involves the acylation with thiazol-2-yl acetamide under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a wide range of functional groups, leading to derivatives with potentially enhanced properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzo[d]thiazole derivatives, such as:

  • 4,7-diphenylbenzo[c][1,2,5]thiadiazole
  • 2-(benzo[d]thiazol-2-yl)phenol

Uniqueness

What sets 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(thiazol-2-yl)acetamide apart is its unique combination of functional groups, which can confer specific properties such as enhanced biological activity or improved material characteristics. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)-methylamino]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS2/c1-9-4-5-10(2)13-12(9)18-15(22-13)19(3)8-11(20)17-14-16-6-7-21-14/h4-7H,8H2,1-3H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZOOGQVBIWIWFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(C)CC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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